5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid
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Overview
Description
5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol through reduction, followed by oxidation to form the carboxylic acid.
Chain Extension: The carboxylic acid is then subjected to a chain extension reaction using appropriate reagents to introduce the valeric acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-(5-hydroxy-2-methoxyphenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvaleric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The valeric acid moiety may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylacetic acid
- 5-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-methoxyphenylboronic acid
Uniqueness
5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid is unique due to the presence of both a chloro and methoxy group on the phenyl ring, combined with a valeric acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-17-11-6-5-8(13)7-9(11)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWKMHFRUKBXQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435391 |
Source
|
Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162930-56-5 |
Source
|
Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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